molecular formula C15H21N B14675816 2-Phenyl-2-propan-2-ylhexanenitrile CAS No. 29850-96-2

2-Phenyl-2-propan-2-ylhexanenitrile

Cat. No.: B14675816
CAS No.: 29850-96-2
M. Wt: 215.33 g/mol
InChI Key: HRTKNUQTLBTMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-2-propan-2-ylhexanenitrile (CAS RN: 29850-96-2; 3005-66-1) is a branched aliphatic nitrile compound with a molecular formula of C₁₅H₂₁N and an average molecular mass of 215.34 g/mol . Its structure features a central carbon atom substituted with a phenyl group, an isopropyl group, and a hexanenitrile chain. This compound is characterized by its steric hindrance due to the bulky isopropyl and phenyl groups, which may influence its reactivity and physical properties. It is primarily utilized in organic synthesis and pharmaceutical research as an intermediate for constructing complex molecules .

Properties

CAS No.

29850-96-2

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

2-phenyl-2-propan-2-ylhexanenitrile

InChI

InChI=1S/C15H21N/c1-4-5-11-15(12-16,13(2)3)14-9-7-6-8-10-14/h6-10,13H,4-5,11H2,1-3H3

InChI Key

HRTKNUQTLBTMOK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C#N)(C1=CC=CC=C1)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Grignard Reaction: One common method for synthesizing 2-Phenyl-2-propan-2-ylhexanenitrile involves the Grignard reaction.

    Nitrile Formation from Halides: Another method involves the substitution of halides with cyanide ions.

Industrial Production Methods

Industrial production of this compound often involves large-scale Grignard reactions or other efficient synthetic routes that can be scaled up. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-Phenyl-2-propan-2-ylhexanenitrile can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The compound can participate in substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Sodium or potassium cyanide in ethanol is used for introducing the nitrile group.

Major Products

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the reactants used.

Scientific Research Applications

2-Phenyl-2-propan-2-ylhexanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-2-propan-2-ylhexanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl and isopropyl groups can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a systematic comparison of 2-phenyl-2-propan-2-ylhexanenitrile with three structurally or functionally related nitrile-containing compounds:

Table 1: Key Molecular and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State (at 25°C) Primary Applications
This compound C₁₅H₂₁N 215.34 Phenyl, isopropyl, hexanenitrile Liquid (assumed) Organic synthesis intermediate
Phenyl-2-nitropropene (P2NP) C₉H₉NO₂ 163.18 Phenyl, nitro, propenenitrile Crystalline solid Amphetamine precursor
2-Hydroxy-2-methylpropanenitrile C₄H₇NO 85.10 Hydroxy, methyl, nitrile Liquid Cyanohydrin synthesis
2-(2-Chlorophenyl)-2-(propylamino)propanenitrile C₁₂H₁₅ClN₂ 222.71 Chlorophenyl, propylamino, nitrile Solid (assumed) Pharmaceutical intermediate
Table 2: Reactivity and Stability
Compound Stability Notes Reactivity Highlights
This compound High steric hindrance reduces nucleophilic attack Nitrile group participates in hydrolysis to amides or acids under acidic conditions.
Phenyl-2-nitropropene (P2NP) Stable at -20°C for ≥5 years Nitro group enables reductive amination for amphetamine synthesis .
2-Hydroxy-2-methylpropanenitrile Decomposes to acetone and HCN upon heating Used as a cyanide source in Grignard reactions; highly toxic.
2-(2-Chlorophenyl)-2-(propylamino)propanenitrile Limited stability data Amino group may engage in hydrogen bonding; chlorophenyl enhances lipophilicity .

Functional Group Analysis

Nitrile Group :

  • All compounds contain a nitrile (-CN) group, enabling reactions such as hydrolysis, reduction (to amines), or nucleophilic additions. However, steric hindrance in this compound may slow these reactions compared to smaller analogues like 2-hydroxy-2-methylpropanenitrile .
  • P2NP’s nitrile is conjugated with a nitro group, enhancing electrophilicity for reductive amination .

Aromatic Substitutents: The phenyl group in this compound and P2NP contributes to π-π stacking interactions, influencing solubility and crystallinity. The chlorophenyl group in the amino-propanenitrile derivative increases metabolic stability in drug design .

Branching and Steric Effects :

  • The isopropyl group in this compound creates significant steric hindrance, reducing reaction rates compared to linear analogues. In contrast, P2NP’s planar propenenitrile structure facilitates electrophilic reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.